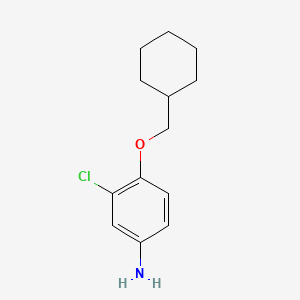
3-Chloro-4-(cyclohexylmethoxy)aniline
Vue d'ensemble
Description
3-Chloro-4-(cyclohexylmethoxy)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C13H18ClNO and a molecular weight of 239.75 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(cyclohexylmethoxy)aniline consists of 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . The exact spatial arrangement of these atoms, which would provide more insight into the compound’s physical and chemical properties, is not specified in the search results.Applications De Recherche Scientifique
Synthesis and Industrial Applications
- Practical Synthesis Methods : A study by Zhang Qingwen (2011) developed a practical process for synthesizing a similar compound, 3-chloro-4-(3-fluorobenzyloxy)aniline. This process, characterized by cheap and readily available materials, robustness, and less waste, could be relevant for industrial production of related compounds.
Chemical Properties and Analysis
- Vibrational Analysis and Structural Studies : Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis of related aniline derivatives. Their work provides insights into the effects of substituting groups on vibrational spectra, useful for understanding the physical and chemical properties of 3-Chloro-4-(cyclohexylmethoxy)aniline and similar compounds (Revathi et al., 2017).
Reactions and Photophysical Studies
- Generation and Reactivity of Cations : Research by Guizzardi et al. (2001) explored the generation and reactivity of aminophenyl cations, relevant to the understanding of photoreactions in compounds like 3-Chloro-4-(cyclohexylmethoxy)aniline (Guizzardi et al., 2001).
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It’s reasonable to assume that 3-Chloro-4-(cyclohexylmethoxy)aniline may have similar hazards, but specific safety data for this compound is not provided in the search results.
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-(cyclohexylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUMGAPZBHDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(cyclohexylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3153561.png)
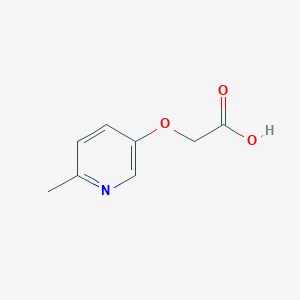
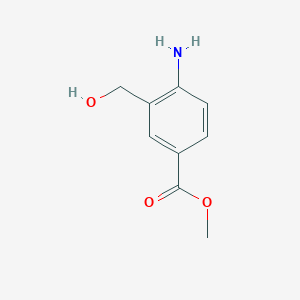
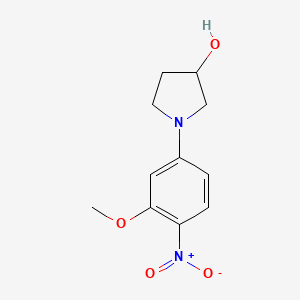
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3153600.png)
![7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3153611.png)

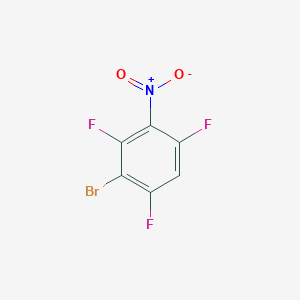
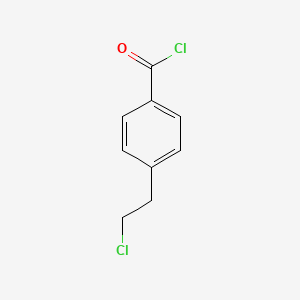
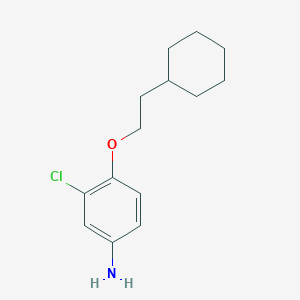
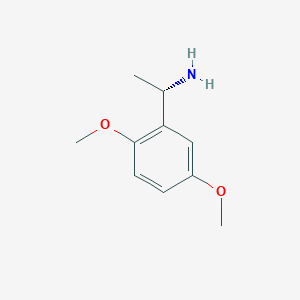


![2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B3153671.png)